Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

Vue d'ensemble

Description

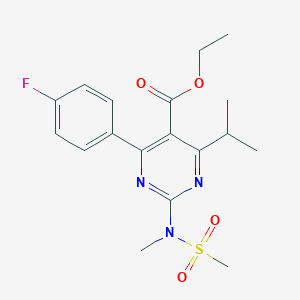

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H22FN3O4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of 395.13 g/mol. Its structure includes a pyrimidine ring substituted with a fluorophenyl group and an isopropyl chain, along with a sulfonamide moiety, which is critical for its biological activity.

This compound exhibits biological activity primarily through its inhibition of specific enzymes involved in metabolic pathways. It has been shown to act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival. The presence of the sulfonamide group enhances its binding affinity to target proteins, thereby increasing its efficacy.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interference with the signaling pathways that regulate cell division and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Growth inhibition |

| HT-29 (Colon Cancer) | 3.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of exposure. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment.

- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6 cytokines, indicating its efficacy in modulating inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The synthetic route includes:

- Formation of Pyrimidine Ring : Using appropriate starting materials to construct the pyrimidine framework.

- Introduction of Functional Groups : Sequential reactions to introduce the fluorophenyl group and the sulfonamide moiety.

- Final Esterification : Converting the carboxylic acid to an ester form using ethyl alcohol.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antihyperlipidemic Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is structurally related to Rosuvastatin, a widely used statin for lowering cholesterol levels. Research indicates that this compound can serve as an impurity reference material in the quality control of Rosuvastatin formulations. It plays a role in the analytical studies required during the commercial production of this drug .

1.2 Toxicity Studies

The compound is utilized in toxicity studies associated with drug formulation development. Its derivatives are assessed for potential side effects and safety profiles during preclinical trials . This is crucial for ensuring that new formulations meet regulatory standards before entering clinical trials.

1.3 Quality Control (QC)

In the context of pharmaceutical manufacturing, this compound is important for maintaining quality assurance in drug production. It is involved in the development of analytical methods to detect impurities and ensure batch consistency .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions, including the use of specific reagents such as N,N,N,N,N,N-hexamethylphosphoric triamide and eosin Y bis(tetrabutyl ammonium salt) under irradiation conditions .

Chemical Properties:

- Molecular Formula: C18H22FN3O4S

- Molecular Weight: 401.49 g/mol

- Boiling Point: Approximately 538.3°C

- Melting Point: Ranges from 137°C to 140°C .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

3.1 Study on Impurity Profiling

A study published in Green Chemistry discussed the synthesis and profiling of impurities related to Rosuvastatin, emphasizing the importance of this compound as a reference standard for analytical methods used in pharmaceutical quality control .

3.2 Safety Assessment Studies

Research conducted on the safety assessment of statins included evaluations of this compound to understand its pharmacokinetics and potential toxicological effects when used as an impurity in drug formulations . This research is critical for ensuring patient safety and compliance with regulatory standards.

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYISRAUZBAYPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624006 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-30-7 | |

| Record name | Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.